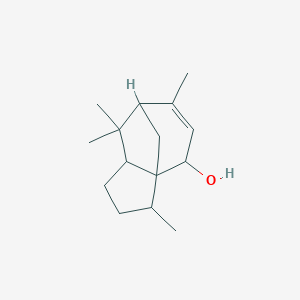
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HHMA, and it is a natural product derived from the essential oil of the plant Santolina insularis. In
Mechanism Of Action
The mechanism of action of HHMA is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. HHMA has also been shown to modulate the immune system and enhance antioxidant activity.
Biochemical And Physiological Effects
HHMA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. HHMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, HHMA has been shown to improve liver function and cognitive function.
Advantages And Limitations For Lab Experiments
HHMA has several advantages for lab experiments. It is a natural product derived from a plant source, making it a potentially safer alternative to synthetic compounds. It has also been shown to have a relatively low toxicity profile. However, the low yield of HHMA from the essential oil of Santolina insularis makes it a challenging compound to synthesize in large quantities.
Future Directions
There are several future directions for research on HHMA. One area of interest is the potential use of HHMA as a therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of HHMA as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of HHMA and to optimize its synthesis method.
Synthesis Methods
The synthesis of HHMA involves the extraction of the essential oil from the plant Santolina insularis. The oil is then subjected to a series of chemical reactions, including oxidation and reduction, to produce HHMA. The yield of HHMA from the essential oil is relatively low, making it a challenging compound to synthesize.
Scientific Research Applications
HHMA has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that HHMA has a protective effect on the liver and can improve cognitive function.
properties
CAS RN |
18829-59-9 |
|---|---|
Product Name |
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-13,16H,5-6,8H2,1-4H3 |
InChI Key |
ONJBGKFFLPNVRV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



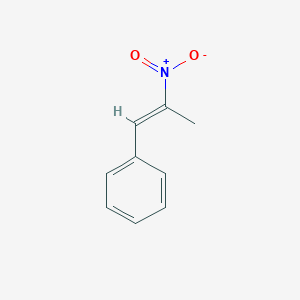
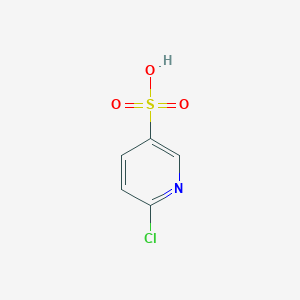
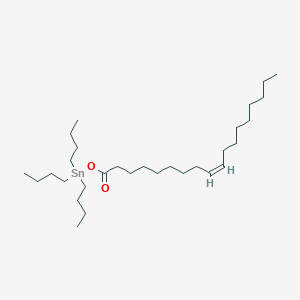
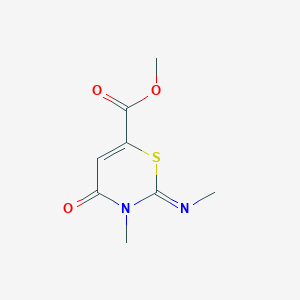
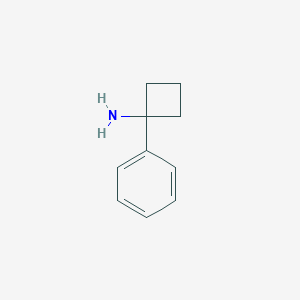
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
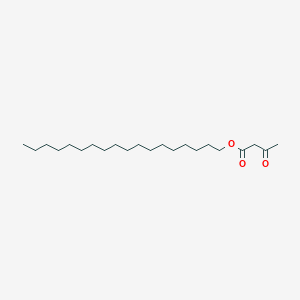
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
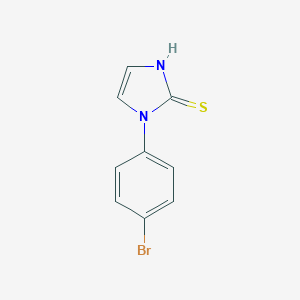
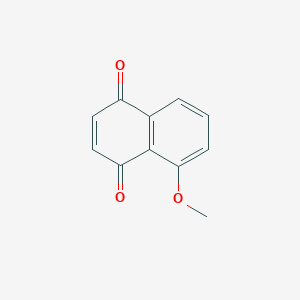
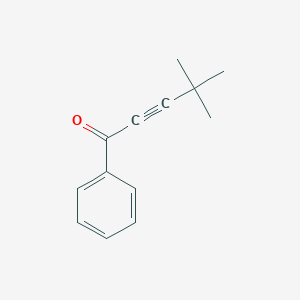
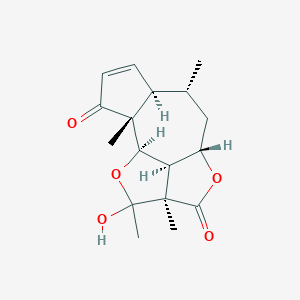
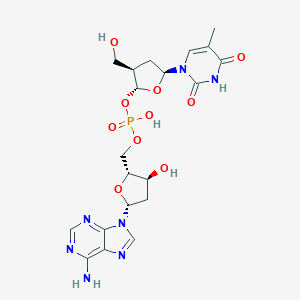
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)